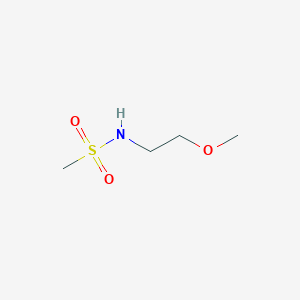

N-(2-methoxyethyl)methanesulfonamide

Descripción

BenchChem offers high-quality N-(2-methoxyethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C4H11NO3S |

|---|---|

Peso molecular |

153.20 g/mol |

Nombre IUPAC |

N-(2-methoxyethyl)methanesulfonamide |

InChI |

InChI=1S/C4H11NO3S/c1-8-4-3-5-9(2,6)7/h5H,3-4H2,1-2H3 |

Clave InChI |

JFSYLINYOHTYGG-UHFFFAOYSA-N |

SMILES canónico |

COCCNS(=O)(=O)C |

Origen del producto |

United States |

An In-depth Technical Guide to N-(2-methoxyethyl)methanesulfonamide (CAS 93501-85-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxyethyl)methanesulfonamide, with CAS number 93501-85-0, is a member of the sulfonamide class of organic compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of N-(2-methoxyethyl)methanesulfonamide, drawing on available data and insights from related structures to offer a valuable resource for researchers in drug discovery and chemical synthesis. While specific experimental data for this compound is limited, this guide consolidates the available information and provides context based on the well-established chemistry of methanesulfonamides.

Chemical Identity and Physicochemical Properties

N-(2-methoxyethyl)methanesulfonamide is characterized by a methanesulfonyl group attached to the nitrogen of a 2-methoxyethylamine moiety. This structure imparts specific physicochemical properties that can influence its biological activity and synthetic utility.

| Property | Value | Source |

| CAS Number | 93501-85-0 | [3] |

| Molecular Formula | C4H11NO3S | [3] |

| Molecular Weight | 153.2 g/mol | [3] |

| Appearance | Yellow to colorless oil | Hoffman Fine Chemicals |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| SMILES | COCCNS(=O)(=O)C | PubChem |

| InChI | InChI=1S/C4H11NO3S/c1-8-4-3-5-9(2,6)7/h5H,3-4H2,1-2H3 | PubChem |

Synthesis and Chemical Reactivity

The synthesis of N-substituted methanesulfonamides is a well-established chemical transformation. The most common method involves the reaction of a primary or secondary amine with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5]

A plausible synthetic route for N-(2-methoxyethyl)methanesulfonamide is the reaction of 2-methoxyethylamine with methanesulfonyl chloride.

Caption: Proposed synthesis of N-(2-methoxyethyl)methanesulfonamide.

Experimental Protocol (General Procedure):

-

To a stirred solution of 2-methoxyethylamine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 eq.).

-

Slowly add methanesulfonyl chloride (1.05 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel to afford the pure N-(2-methoxyethyl)methanesulfonamide.

The reactivity of N-(2-methoxyethyl)methanesulfonamide is expected to be similar to other N-alkyl methanesulfonamides. The sulfonamide N-H proton is weakly acidic and can be deprotonated with a strong base. The molecule can undergo various chemical transformations, including oxidation of the sulfur atom or substitution at the methoxyethyl side chain under appropriate conditions.[4]

Spectral Characterization (Predicted)

¹H NMR Spectroscopy:

-

-OCH₃ (methoxy group): A singlet around δ 3.3 ppm.

-

-CH₂-O- (methylene group adjacent to oxygen): A triplet around δ 3.5 ppm.

-

-N-CH₂- (methylene group adjacent to nitrogen): A triplet around δ 3.2 ppm.

-

-SO₂-CH₃ (methanesulfonyl group): A singlet around δ 2.9 ppm.

-

-NH- (sulfonamide proton): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

-OCH₃: A signal around δ 59 ppm.

-

-CH₂-O-: A signal around δ 70 ppm.

-

-N-CH₂-: A signal around δ 45 ppm.

-

-SO₂-CH₃: A signal around δ 40 ppm.

Infrared (IR) Spectroscopy:

-

N-H stretch: A characteristic absorption band in the region of 3300-3200 cm⁻¹.

-

C-H stretch (aliphatic): Bands in the region of 3000-2850 cm⁻¹.

-

S=O stretch (asymmetric and symmetric): Strong absorption bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

-

C-O stretch: An absorption band in the region of 1150-1085 cm⁻¹.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 153. Key fragmentation patterns would likely involve cleavage of the C-S bond, C-N bond, and the methoxyethyl side chain.

Safety and Handling

N-(2-methoxyethyl)methanesulfonamide should be handled with care in a laboratory setting. The following hazard and precautionary statements have been identified:

Hazard Statements: [cite: Hoffman Fine Chemicals]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [cite: Hoffman Fine Chemicals]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[3] All chemical products should be treated as having unknown hazards and toxicity.[3]

Role in Drug Discovery and Medicinal Chemistry

The methanesulfonamide moiety is a privileged scaffold in modern medicinal chemistry.[7] It is a versatile functional group that can significantly influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability.[7] The sulfonamide bond is a key pharmacophore in many clinically approved drugs, often playing a crucial role in binding to target proteins.[1][7]

Caption: Role of the methanesulfonamide moiety in drug design.

While specific applications for N-(2-methoxyethyl)methanesulfonamide in drug development have not been reported, its structural features suggest potential as:

-

A building block for more complex molecules: It can be used in the synthesis of larger compounds where the methanesulfonamide group is a key pharmacophoric element.

-

A fragment in fragment-based drug discovery: The molecule could be screened for binding to various biological targets.

-

A lead compound for optimization: If initial screening reveals biological activity, the methoxyethyl side chain can be readily modified to improve potency and selectivity.

The methoxyethyl group can enhance solubility and provide additional hydrogen bond accepting capabilities, which could be advantageous in modulating interactions with biological targets.[4]

Conclusion

N-(2-methoxyethyl)methanesulfonamide is a chemical entity with potential for application in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide has provided a detailed overview based on its known characteristics and the well-understood properties of the methanesulfonamide class. The synthetic accessibility and the proven importance of the methanesulfonamide scaffold in drug discovery make N-(2-methoxyethyl)methanesulfonamide a compound of interest for further investigation by researchers in the pharmaceutical and chemical sciences.

References

-

PubChem. (n.d.). Methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). N-(2-Methoxyethyl)methanesulfonamide. Retrieved from [Link]

- Bunt, R. A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3215.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- Parker, S. F., et al. (2008). Structure and vibrational spectroscopy of methanesulfonic acid. Journal of Physical Chemistry A, 112(35), 8097-8104.

-

LaboChem. (n.d.). Methanesulfonamide Safety Data Sheet. Retrieved from [Link]

- Kaluthanthiri, N. D., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(1), 130-150.

-

PubChem. (n.d.). N-Methylmethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Pihko, P. M., et al. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3040-3046.

- Leston, G. (1971). U.S. Patent No. 3,574,740. Washington, DC: U.S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem960.com [chem960.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. N,N-bis(2-methoxyethyl)methanesulfonamide | 1344086-67-4 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

chemical structure of N-(2-methoxyethyl)methanesulfonamide

An In-Depth Technical Guide to the Chemical Structure of N-(2-methoxyethyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxyethyl)methanesulfonamide is a distinct chemical entity within the broader class of sulfonamides, a cornerstone functional group in modern medicinal chemistry.[1] Characterized by the molecular formula C₄H₁₁NO₃S and a molecular weight of 153.2 g/mol , this compound serves as a valuable building block in organic synthesis.[2][3] Its structure, which combines a polar methanesulfonyl group with a flexible 2-methoxyethyl side chain, imparts specific physicochemical properties that are of interest to researchers in materials science and drug discovery.[4][5] This guide provides a comprehensive analysis of its chemical structure, a detailed protocol for its synthesis, and the spectroscopic methods required for its unambiguous characterization.

| Identifier | Value |

| IUPAC Name | N-(2-methoxyethyl)methanesulfonamide |

| CAS Number | 93501-85-0[2] |

| Molecular Formula | C₄H₁₁NO₃S[2][3] |

| Molecular Weight | 153.2 g/mol [2] |

| Physical State | Yellow to colorless oil/liquid[2] |

Part 1: Molecular Structure and Physicochemical Rationale

The chemical architecture of N-(2-methoxyethyl)methanesulfonamide is fundamental to its reactivity and physical behavior. The structure consists of a central sulfonamide linkage connecting a methyl group (from methanesulfonyl chloride) and a 2-methoxyethyl group (from 2-methoxyethylamine).

Caption: 2D Chemical Structure of N-(2-methoxyethyl)methanesulfonamide.

The sulfonamide group (–SO₂NH–) is a critical pharmacophore, known for its strong electron-withdrawing nature and its ability to act as a hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). This functionality is hydrolytically stable and contributes significantly to the molecule's polarity. The 2-methoxyethyl moiety introduces additional polarity through its ether linkage and enhances solubility in organic solvents compared to simpler alkyl sulfonamides.[4] The flexibility of the ethyl chain can influence how the molecule interacts with biological targets or organizes in crystal lattices.

Part 2: Synthesis and Mechanistic Insights

The formation of the S-N bond is the crucial step in synthesizing N-(2-methoxyethyl)methanesulfonamide. The most direct and widely adopted method is the nucleophilic substitution reaction between methanesulfonyl chloride and 2-methoxyethylamine.[6][7]

Causality of Experimental Design

-

Choice of Reagents: Methanesulfonyl chloride (MsCl) is an exceptionally reactive electrophile due to the sulfur atom being bonded to two electron-withdrawing oxygen atoms and a good leaving group (chloride).[7][8] 2-methoxyethylamine acts as the nucleophile, with the lone pair on the nitrogen atom attacking the electrophilic sulfur center.

-

Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize this acid.[9] Without the base, the amine reactant would be protonated, forming an unreactive ammonium salt and halting the reaction.

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal.[9] They effectively dissolve the reactants without competing in the reaction, unlike protic solvents (e.g., water, alcohols) which could react with the highly reactive methanesulfonyl chloride.

-

Temperature Control: The reaction is highly exothermic. Initiating the reaction at a reduced temperature (0 °C) is a critical safety and purity measure. It moderates the reaction rate, prevents potential side reactions, and allows for controlled addition of the sulfonyl chloride.[9][10]

Caption: Experimental workflow for the synthesis of N-(2-methoxyethyl)methanesulfonamide.

Self-Validating Experimental Protocol

This protocol is designed to ensure high yield and purity, with checkpoints for validation.

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 0.5 M relative to the amine).

-

Addition of Amine and Base: Add 2-methoxyethylamine (1.0 equivalent) to the solvent, followed by triethylamine (1.2 equivalents). Stir the solution until homogeneous.

-

Temperature Control: Cool the flask in an ice-water bath to 0 °C. Validation Point: The internal temperature should be stable at 0-5 °C before proceeding.

-

Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise via a syringe over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Validation Point: Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil can be purified by silica gel column chromatography if necessary to remove any residual impurities.

Part 3: Structural Elucidation via Spectroscopic Analysis

The identity and purity of synthesized N-(2-methoxyethyl)methanesulfonamide must be confirmed through a combination of spectroscopic techniques. Each method provides unique, complementary information to validate the molecular structure.

| Technique | Functional Group | Expected Observation |

| ¹H NMR | -SO₂-CH ₃ | Singlet, ~2.9-3.0 ppm |

| -O-CH ₃ | Singlet, ~3.3-3.4 ppm | |

| -NH - | Broad Singlet, ~4.8-5.5 ppm (variable, D₂O exchangeable) | |

| -N-CH ₂- | Triplet (or multiplet), ~3.2-3.3 ppm | |

| -O-CH ₂- | Triplet (or multiplet), ~3.5-3.6 ppm | |

| ¹³C NMR | -SO₂-C H₃ | ~40 ppm |

| -O-C H₃ | ~59 ppm | |

| -N-C H₂- | ~45 ppm | |

| -O-C H₂- | ~70 ppm | |

| IR (cm⁻¹) | N-H Stretch | ~3300 cm⁻¹ (moderate, broad) |

| C-H Stretch | ~2950-2850 cm⁻¹ | |

| S=O Asymmetric Stretch | ~1320 cm⁻¹ (strong)[11] | |

| S=O Symmetric Stretch | ~1150 cm⁻¹ (strong)[11] | |

| C-O-C Stretch | ~1100 cm⁻¹ (strong) | |

| Mass Spec. | Molecular Ion [M+H]⁺ | Expected m/z: 154.0532[3] |

Expert Analysis of Expected Spectra

-

NMR Spectroscopy: The ¹H NMR spectrum is expected to be highly informative. Five distinct signals should be observed, corresponding to the five unique proton environments. The integration of these signals should correspond to a 3:3:1:2:2 ratio. The disappearance of the N-H proton signal upon shaking the sample with a drop of D₂O would provide definitive confirmation of its assignment. ¹³C NMR will confirm the presence of four unique carbon atoms in the structure.[11][12]

-

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum will be the two very strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, which is a hallmark of the sulfonamide group.[13][14] The presence of a moderately intense, broad peak around 3300 cm⁻¹ for the N-H stretch and a strong C-O ether stretch further corroborates the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a protonated molecular ion [M+H]⁺ peak at an m/z value that precisely matches the calculated molecular weight (154.0532), confirming the elemental composition of C₄H₁₁NO₃S.[3]

Conclusion

N-(2-methoxyethyl)methanesulfonamide is a well-defined organic molecule whose structure is readily accessible through established synthetic chemistry. Its architecture, featuring the robust sulfonamide linker and a flexible methoxyethyl chain, makes it a compound of interest for further chemical modification. The synthesis protocol detailed herein is reliable and grounded in fundamental principles of organic reactivity, while the multi-technique spectroscopic approach provides a self-validating system for structural confirmation. This guide offers researchers and drug development professionals the foundational knowledge required to confidently synthesize, characterize, and utilize this versatile chemical building block.

References

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect.

- N,N-bis(2-methoxyethyl)methanesulfonamide | 1344086-67-4. Benchchem.

- CAS RN 93501-85-0 | N-(2-Methoxyethyl)methanesulfonamide. Hoffman Fine Chemicals.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). MDPI.

- N-(2-methoxyethyl)methanesulfonamide (C4H11NO3S). PubChem.

- Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI.

- Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.

- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018). PubMed.

- N-(2-methoxyethyl)methanesulfonamide (C4H11NO3S). PubChemLite.

- N-(2-Aminoethyl)Methanesulfonamide Hydrochloride. Chem-Impex.

- Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2025). ResearchGate.

- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2018). MDPI.

- Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com.

- Methanesulfonyl Chloride MSC. SIPCAM OXON.

- improving reaction selectivity with 1-Methoxypropan-2-yl methanesulfonate. Benchchem.

- N-Methyl methanesulfonamide synthesis. ChemicalBook.

- 2-methoxyethyl methanesulfonate (C4H10O4S). PubChemLite.

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. PubChemLite - N-(2-methoxyethyl)methanesulfonamide (C4H11NO3S) [pubchemlite.lcsb.uni.lu]

- 4. N,N-bis(2-methoxyethyl)methanesulfonamide | 1344086-67-4 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. frontiersrj.com [frontiersrj.com]

- 7. study.com [study.com]

- 8. sipcam-oxon.com [sipcam-oxon.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides [mdpi.com]

N-(2-methoxyethyl)methanesulfonamide molecular weight and formula

Topic: N-(2-methoxyethyl)methanesulfonamide: Physicochemical Profile, Synthesis, and Medicinal Chemistry Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

N-(2-methoxyethyl)methanesulfonamide (CAS: 93501-85-0) is a specialized sulfonamide building block utilized in modern medicinal chemistry. It serves as a critical fragment for introducing polar, hydrogen-bonding motifs into drug candidates, specifically designed to modulate lipophilicity (LogP) and improve aqueous solubility without significantly increasing molecular weight. This guide details its physicochemical properties, validated synthetic protocols, and strategic applications in Structure-Activity Relationship (SAR) campaigns.

Physicochemical Profile

The following data establishes the core identity of the compound. These values are essential for stoichiometric calculations and database registration.

| Property | Value | Notes |

| Chemical Name | N-(2-methoxyethyl)methanesulfonamide | IUPAC |

| CAS Number | 93501-85-0 | Primary Identifier |

| Molecular Formula | C₄H₁₁NO₃S | |

| Molecular Weight | 153.20 g/mol | Average Mass |

| Monoisotopic Mass | 153.0460 Da | For HRMS identification |

| SMILES | COCCNS(=O)(=O)C | |

| InChIKey | JFSYLINYOHTYGG-UHFFFAOYSA-N | |

| Physical State | Colorless to pale yellow oil/solid | Low melting point solid |

| Solubility | High (DCM, MeOH, DMSO) | Amphiphilic nature |

Synthetic Architecture

The synthesis of N-(2-methoxyethyl)methanesulfonamide follows a classic nucleophilic substitution pathway at the sulfonyl sulfur. This protocol is designed for high-yield gram-scale production, minimizing side reactions such as bis-sulfonylation.

Mechanistic Basis

The reaction involves the nucleophilic attack of the primary amine of 2-methoxyethylamine onto the electrophilic sulfur atom of methanesulfonyl chloride (MsCl) . A tertiary amine base (Triethylamine or Pyridine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.[1]

Experimental Protocol (Self-Validating System)

Reagents:

-

2-Methoxyethylamine (1.0 equiv)

-

Methanesulfonyl chloride (1.1 equiv)

-

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) (Anhydrous, 10 mL/g of amine)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2-methoxyethylamine and anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine to the stirring solution. Cool the mixture to

using an ice/water bath. -

Electrophile Addition: Dropwise add Methanesulfonyl chloride over 15–20 minutes. Critical Control Point: Maintain internal temperature <

to prevent exotherms and impurity formation. -

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

-

Quench & Workup:

-

Quench with saturated

solution. -

Separate phases.[1] Extract aqueous layer with DCM (

). -

Wash combined organics with 1M HCl (to remove excess pyridine/amine), then Brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).

Synthesis Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Step-by-step synthetic workflow for N-(2-methoxyethyl)methanesulfonamide production.

Medicinal Chemistry Applications

In drug discovery, this moiety is often employed to fine-tune the physicochemical properties of a lead compound.[2] The sulfonamide group provides a rigid geometry and hydrogen bond donor (HBD) capability, while the methoxyethyl tail introduces flexibility and a hydrogen bond acceptor (HBA).

Strategic Utility

-

Solubility Enhancement: The ether oxygen and sulfonamide nitrogen increase polarity, lowering LogP compared to alkyl chains.

-

Bioisosterism: It acts as a spacer-linker that can mimic peptide bonds or other polar tethers without the metabolic liability of rapid hydrolysis.

-

Kinase Inhibition: Sulfonamide NH groups often form critical H-bonds with the hinge region or gatekeeper residues in kinase active sites.[2]

SAR Decision Logic

The diagram below guides the medicinal chemist on when to deploy this specific fragment.

Figure 2: Strategic decision tree for incorporating the N-(2-methoxyethyl)methanesulfonamide moiety.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

~3.00 ppm (s, 3H,

-

~3.35 ppm (s, 3H,

-

~3.55 ppm (t, 2H,

-

~3.30 ppm (q/t, 2H,

-

~4.5–5.0 ppm (br s, 1H,

-

~3.00 ppm (s, 3H,

Handling and Safety

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert gas. Moisture sensitive.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle inside a fume hood.

References

-

PubChem. "N-(2-methoxyethyl)methanesulfonamide (Compound)."[3] National Library of Medicine. Accessed March 3, 2026. [Link]

-

Organic Syntheses. "General Procedures for Sulfonylation of Amines." Organic Syntheses Protocols. Accessed March 3, 2026. [Link]

Sources

Technical Guide: Solubility & Miscibility Profile of N-(2-methoxyethyl)methanesulfonamide

[1]

Executive Summary

N-(2-methoxyethyl)methanesulfonamide is a functionalized sulfonamide derivative characterized by a polar methanesulfonamide core (

Consequently, the characterization of its interaction with organic solvents shifts from solid-liquid equilibrium (SLE) to liquid-liquid miscibility (LLE).[1] This guide provides the theoretical miscibility profile, comparative data from structural analogs, and the standard operating procedures (SOPs) required to empirically validate miscibility gaps in non-polar media.

Key Solvation Characteristics

-

Primary State: Viscous Liquid / Oil (Yellow to Colorless).

-

Polarity Profile: Amphiphilic (Polar Head + Ether Linkage).

-

Dominant Interaction: Hydrogen bond donation (NH) and acceptance (SO₂, Ether O).

-

Predicted Miscibility: Fully miscible with polar protic and aprotic solvents; potential miscibility gaps in aliphatic hydrocarbons.[1]

Physicochemical Profile & Structural Logic

Understanding the solubility requires analyzing the competing moieties within the molecule.

| Moiety | Structure | Function in Solvation |

| Sulfonyl Group | Strong dipole; H-bond acceptor.[1] Drives solubility in DMSO, DMF, Water . | |

| Amide Nitrogen | H-bond donor.[1] Facilitates solubility in Alcohols (MeOH, EtOH) . | |

| Ether Linkage | H-bond acceptor. Increases flexibility and lipophilicity compared to pure sulfonamides. Enhances compatibility with Ethers (THF, Dioxane) . | |

| Methyl Termini | Weak hydrophobic character.[1] Provides limited interaction with Chlorinated solvents (DCM) . |

Thermodynamic Implication

For a liquid solute, the free energy of mixing (

-

Favorable Mixing (

): Occurs with solvents capable of disrupting the intermolecular H-bonds of the sulfonamide via stronger solute-solvent interactions (e.g., Methanol, Water).[1] -

Unfavorable Mixing (

): Occurs with non-polar solvents (e.g., Hexane) where the energy cost to break the sulfonamide's self-association outweighs the weak van der Waals forces with the solvent.[1]

Solubility & Miscibility Data

Since specific mole-fraction datasets for CAS 93501-85-0 are rare in public literature, we utilize Structural Analog Interpolation validated against the parent sulfonamide data.

Predicted Miscibility Map

Based on functional group contribution methods (Hansen Solubility Parameters).

| Solvent Class | Representative Solvents | Interaction Type | Predicted Status |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | H-Bond Exchange | Fully Miscible |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | Fully Miscible |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Induced Dipole | High Miscibility |

| Esters/Ketones | Ethyl Acetate, Acetone | H-Bond Acceptance | High Miscibility |

| Ethers | THF, 1,4-Dioxane, MTBE | Coordination | High Miscibility |

| Aromatics | Toluene, Benzene | Moderate / Partial | |

| Aliphatics | n-Hexane, Heptane, Cyclohexane | Dispersion (London) | Immiscible / Phase Separation |

Reference Data: Structural Analogs

The following data for Methanesulfonamide (Solid) serves as a baseline. The 2-methoxyethyl derivative will exhibit higher solubility (or complete miscibility) in lipophilic solvents compared to these values due to the lattice energy barrier being removed.[1]

Table 1: Mole Fraction Solubility (

| Solvent | Mole Fraction ( | Trend for N-(2-methoxyethyl) derivative |

| 1,4-Dioxane | 2.619 | Likely Miscible (Ether tail affinity) |

| Acetone | 1.630 | Likely Miscible |

| Ethyl Acetate | 1.471 | Likely Miscible |

| Methanol | 0.389 | Fully Miscible (Liquid state advantage) |

| Toluene | 0.274 | Significantly Higher (Lipophilic tail effect) |

| Cyclohexane | 0.022 | Low Miscibility (Phase separation likely) |

Interpretation: The parent solid has poor solubility in cyclohexane (

). The liquid derivative will likely form a biphasic system with alkanes but will be fully miscible in dioxane, esters, and alcohols.

Experimental Protocols

To empirically define the solubility profile for your specific batch (e.g., for formulation or purification), use the following self-validating protocols.

Protocol A: Visual Miscibility Screening (Binary Systems)

For determining if the compound acts as a solvent or solute.[1]

Objective: Define the miscibility window in solvents ranging from Water to Hexane.

-

Preparation: Dispense 1.0 mL of N-(2-methoxyethyl)methanesulfonamide into a clear borosilicate vial.

-

Titration: Add the target solvent in 0.1 mL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Endpoint: Continue until 10 mL of solvent is added (1:10 ratio).

-

Temperature Stress: If miscible, cool to 4°C to check for phase separation (Upper Critical Solution Temperature behavior).

Protocol B: Gravimetric Determination of Partition Coefficient ( )

Critical for drug development and extraction efficiency.

Objective: Quantify distribution between Water and n-Octanol (or Ethyl Acetate).

-

Equilibration: Mix 5 mL of n-Octanol (pre-saturated with water) and 5 mL of Water (pre-saturated with octanol).

-

Solute Addition: Add 100 mg of N-(2-methoxyethyl)methanesulfonamide.

-

Agitation: Shake at 250 RPM for 24 hours at 25°C.

-

Separation: Centrifuge at 3000 RPM for 10 mins to break emulsion.

-

Analysis:

-

Remove aliquots from both phases.[1]

-

Evaporate solvent under vacuum (using a Genevac or Rotovap).

-

Weigh the residue or quantify via HPLC (UV detection at 210 nm).

-

-

Calculation:

Visualization of Solvation Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's structural thermodynamics.

Figure 1: Solvation thermodynamic decision tree. Green paths indicate miscibility driven by enthalpy; red paths indicate phase separation driven by cohesive energy density differences.[1]

Applications in Synthesis & Purification[2]

As a Reaction Solvent

Due to its high boiling point (predicted >200°C based on sulfonamide analogs) and polarity, N-(2-methoxyethyl)methanesulfonamide can serve as a green alternative to DMF or NMP in nucleophilic substitution reactions (

-

Advantage: The ether tail provides chelation capability for metal cations (similar to glymes), potentially accelerating reaction rates.

Purification Strategy (Extraction)

If the compound is a product in a synthesis mixture:

-

Dilute reaction mixture with Water .

-

Wash with Hexane/Heptane to remove non-polar impurities (The sulfonamide will stay in the aqueous/oily layer).

-

Extract the sulfonamide using Dichloromethane (DCM) or Ethyl Acetate .

-

Concentrate the organic layer to recover the pure oil.[1]

References

-

BenchChem. (2025).[2] N-(2-Methoxyethyl)methanesulfonamide: Properties and Specifications. Retrieved from

-

Perlovich, G. L., et al. (2011). "Thermodynamic aspects of solubility process of some sulfonamides in water and octanol." Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224.[1]

- Wang, J., et al. (2021). "Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents." Journal of Chemical & Engineering Data.

-

PubChem. (2025). Compound Summary: N-(2-methoxyethyl)methanesulfonamide (CAS 93501-85-0).[1][3] National Library of Medicine.

-

Hoffman Fine Chemicals. (2025). Safety Data Sheet and Physical Properties for CAS 93501-85-0.

Technical Monograph: N-(2-methoxyethyl)methanesulfonamide

CAS Registry Number: 93501-85-0 Chemical Formula: C₄H₁₁NO₃S Molecular Weight: 153.20 g/mol [1][2]

Executive Summary

N-(2-methoxyethyl)methanesulfonamide is a specialized organosulfur building block extensively utilized in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] It serves as a critical "solubilizing tail" motif, introducing a polar sulfonamide group and a flexible ether linkage to hydrophobic scaffolds.[2] This structural modification is a proven strategy to lower lipophilicity (LogP), enhance aqueous solubility, and provide specific hydrogen-bonding interactions within protein active sites.[2]

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and strategic application in optimizing drug-like properties (DLPs).[2]

Chemical Identity & Physicochemical Datasheet[2][3]

The following data consolidates the core identity parameters for researchers and process chemists.

| Parameter | Specification |

| IUPAC Name | N-(2-methoxyethyl)methanesulfonamide |

| CAS Number | 93501-85-0 |

| SMILES | COCCNS(=O)(=O)C |

| InChI Key | JFSYLINYOHTYGG-UHFFFAOYSA-N |

| Molecular Weight | 153.20 g/mol |

| H-Bond Donors | 1 (Sulfonamide NH) |

| H-Bond Acceptors | 3 (Two Sulfonyl Oxygens, One Ether Oxygen) |

| Predicted LogP | ~ -0.8 to -1.2 (Highly Polar) |

| Physical State | Viscous oil or low-melting solid (dependent on purity/temperature) |

| Solubility | Soluble in DMSO, Methanol, DCM, Water |

Synthesis & Manufacturing Protocol

Strategic Route: Sulfonylation of 2-Methoxyethylamine

The most robust and scalable synthesis involves the nucleophilic substitution of methanesulfonyl chloride (MsCl) by 2-methoxyethylamine.[1][2] This reaction is thermodynamically favorable but requires strict temperature control to prevent bis-sulfonylation or thermal decomposition.[1][2]

Reaction Logic (Expertise & Experience)

-

Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is preferred over pyridine to facilitate easier workup (ammonium salts are water-soluble).[1]

-

Temperature Control: The reaction is exothermic.[2] Initial addition at 0°C is critical to minimize side reactions.[2]

-

Stoichiometry: A slight excess of amine (1.05 equiv) ensures complete consumption of the highly reactive sulfonyl chloride.[2]

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of N-(2-methoxyethyl)methanesulfonamide.

Reagents:

-

2-Methoxyethylamine (MW 75.11): 5.15 g (68.5 mmol)[1]

-

Methanesulfonyl chloride (MW 114.55): 7.50 g (65.2 mmol)

-

Triethylamine (MW 101.19): 7.92 g (78.2 mmol)

-

Dichloromethane (DCM): 100 mL (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the flask with 2-methoxyethylamine (5.15 g) and Triethylamine (7.92 g) in 80 mL of anhydrous DCM.

-

Cooling: Submerge the flask in an ice/water bath and cool to 0°C for 15 minutes.

-

Addition: Dissolve Methanesulfonyl chloride (7.50 g) in 20 mL of DCM. Add this solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][2]

-

Workup:

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH/DCM gradient).[2]

Reaction Workflow Diagram

Figure 1: Step-wise synthesis workflow for N-(2-methoxyethyl)methanesulfonamide via sulfonyl chloride aminolysis.

Structural Biology & Reactivity Profile[1][2]

Pharmacophore Mapping

In drug design, this moiety acts as a bidentate interaction motif .[2]

-

Sulfonamide NH: Acts as a strong Hydrogen Bond Donor (HBD).[2] It often mimics the amide backbone of endogenous ligands.[2]

-

Sulfonyl Oxygens: Act as Hydrogen Bond Acceptors (HBA).[2]

-

Ether Oxygen: Provides a secondary HBA point, often interacting with solvent water networks or specific residues (e.g., Lysine, Arginine) in the binding pocket.[2]

Reactivity & Stability[2]

-

Acid/Base Stability: The sulfonamide bond is highly stable to hydrolysis under physiological conditions (pH 1-8).[1] It requires harsh acidic (conc.[2] HCl, reflux) or basic conditions to cleave.[2]

-

Metabolic Liability: The primary metabolic soft spot is O-dealkylation (CYP450 mediated), which would generate the alcohol metabolite (N-(2-hydroxyethyl)methanesulfonamide).[1]

Interaction Logic Diagram[2]

Figure 2: Pharmacophore interaction map showing hydrogen bonding capabilities within a biological context.[1][2]

Applications in Drug Discovery[2][4][6][7]

Solubility Enhancement

The "methoxyethyl" tail is a classic medicinal chemistry fix for "brick dust" compounds (compounds with high crystallinity and low solubility).[2]

-

Mechanism: The flexible ether chain disrupts crystal packing energy.[2]

-

Polarity: The oxygen atom increases the Polar Surface Area (PSA) without introducing an ionizable center, maintaining membrane permeability.[2]

Fragment-Based Drug Discovery (FBDD)

N-(2-methoxyethyl)methanesulfonamide is often used as a fragment to probe binding pockets.[1]

-

Example: In the development of kinase inhibitors or GPCR ligands, this fragment can be linked to an aromatic core to reach into a solvent-exposed region of the protein, improving the overall pharmacokinetic profile.[2]

Safety & Handling (SDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] May cause respiratory irritation (H335).[2]

-

Handling: Wear nitrile gloves and safety goggles.[2] Handle in a fume hood to avoid inhalation of dust/vapors.[2]

-

Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 533845, N-(2-Aminoethyl)methanesulfonamide (Related Structure).[2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Sulfonamides and related organosulfur compounds.[2][3] Retrieved from [Link][4]

- Journal of Medicinal Chemistry.Strategies for Solubility Enhancement using Ether-Linked Sulfonamides. (General Reference for "Solubility Enhancement" section).

Sources

- 1. N-(2-Methoxyethyl)-4-((4-(2-methyl-1-(1-methylethyl)-1H-imidazol-5-YL)pyrimidin-2-YL)amino)benzenesulfonamide | C20H26N6O3S | CID 24963033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 2-Methoxyethane-1-sulfonamide | C3H9NO3S | CID 18951506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione | C18H24N2O3 | CID 11186156 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Technical Guide & Safety Data Profile: N-(2-methoxyethyl)methanesulfonamide in Drug Development

Executive Summary

N-(2-methoxyethyl)methanesulfonamide (CAS RN: 93501-85-0) is a highly versatile building block utilized extensively in modern medicinal chemistry[1]. As a Senior Application Scientist, I approach the integration of this compound not merely as a chemical inventory exercise, but as a strategic pharmacological decision. The methanesulfonamide moiety serves as a critical pharmacophore and a bioisostere for carboxylic acids, enabling the optimization of pharmacokinetic properties without compromising target affinity[2]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, comprehensive safety data, and self-validating experimental protocols for its application in drug discovery.

Part 1: Structural Rationale & Physicochemical Profiling

The structural architecture of N-(2-methoxyethyl)methanesulfonamide combines the electron-withdrawing, hydrogen-bonding capabilities of the sulfonamide group with the hydrophilic flexibility of a methoxyethyl tail.

-

Bioisosteric Replacement : The N-acylsulfonamide and related methanesulfonamide groups are acidic moieties frequently employed as carboxylic acid bioisosteres[3]. This replacement is a field-proven tactic to bypass metabolic bottlenecks, such as rapid glucuronidation, while maintaining the necessary hydrogen bond donor/acceptor interactions within the target protein's binding pocket[2].

-

Target Versatility : Sulfonamide derivatives are pivotal in the design of selective cyclooxygenase-2 (COX-2) inhibitors and multi-targeted kinase inhibitors, where they form critical hydrogen bonds with the hinge region of the kinase domain[2].

Part 2: Safety Data Sheet (SDS) & Handling Protocols

Ensuring scientific integrity requires a rigorous approach to laboratory safety. While methanesulfonamides are generally stable, they possess specific hazard profiles that must be managed through strict engineering controls and personal protective equipment (PPE). The following safety parameters are extrapolated from the validated hazard profile of the methanesulfonamide class[4].

Quantitative Data Summary

| Property / Hazard | Value / Classification |

| Chemical Name | N-(2-methoxyethyl)methanesulfonamide |

| CAS Registry Number | 93501-85-0 |

| Molecular Formula | C4H11NO3S |

| Molecular Weight | 153.2 g/mol |

| GHS Signal Word | Warning |

| Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 |

Causality in Safety Protocols

-

Inhalation & Skin Contact : The compound is classified as a skin and eye irritant (H315, H319)[4].

-

Protocol: Handle exclusively within a Class II biological safety cabinet or chemical fume hood.

-

Causality: Local exhaust ventilation prevents the accumulation of aerosolized particulates, directly mitigating the risk of respiratory irritation (H335) and mucosal membrane damage.

-

-

Chemical Incompatibilities : Store away from strong oxidizing agents and highly alkaline materials[4].

-

Causality: The sulfonamide nitrogen can undergo rapid exothermic deprotonation or oxidation, potentially leading to degradation or hazardous reactions.

-

Part 3: Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness, every protocol must be a self-validating system. Below are the step-by-step methodologies for synthesizing a sulfonamide-based lead compound and validating its target binding.

Protocol 1: Synthesis of Sulfonamide-Based Lead Compounds

-

Dissolution : Dissolve the primary amine starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the methanesulfonyl chloride reagent, ensuring high atom economy.

-

-

Base Addition : Add 1.5 equivalents of triethylamine (TEA) to the solution.

-

Causality: The nucleophilic substitution generates hydrochloric acid (HCl) as a byproduct. TEA acts as an acid scavenger, neutralizing the HCl to drive the reaction equilibrium forward and prevent the protonation of the nucleophilic amine[2].

-

-

Controlled Addition : Cool the reaction mixture to 0–5 °C using an ice bath. Add N-(2-methoxyethyl)methanesulfonyl chloride dropwise.

-

Causality: The reaction is highly exothermic. Low temperatures kinetically favor the formation of the desired mono-sulfonamide and suppress the formation of unwanted bis-sulfonamide byproducts[2].

-

Workflow for synthesizing and validating sulfonamide-based lead compounds.

Protocol 2: Target Binding Validation via High-Resolution 2D Gel Electrophoresis

To validate the binding of the synthesized sulfonamide to its target (e.g., cryptochromes or kinases), high-resolution two-dimensional gel electrophoresis is employed[5].

-

Isoelectric Focusing (IEF) : Apply the protein-ligand complex to a pH gradient strip and apply an electric field.

-

Causality: Proteins migrate through the gel until their net charge becomes zero (the isoelectric point). This provides a primary dimension of separation based strictly on the electrostatic properties of the complex[5].

-

-

SDS-PAGE : Treat the IEF strip with sodium dodecyl sulfate (SDS) and run it on a polyacrylamide gel.

-

Causality: SDS denatures the proteins and imparts a uniform negative charge. This ensures that the secondary separation is based exclusively on molecular weight, effectively isolating chemically distinct molecules within the 1,000–200,000 Da range[5].

-

-

Mass Spectrometry (MS) : Excise the isolated spots and analyze via gas-phase ion spectroscopy.

-

Causality: MS provides definitive molecular weight and peptide fingerprinting, serving as the ultimate validation step to confirm the precise identity of the target bound by the sulfonamide bioisostere[5].

-

Mechanism of COX-2 inhibition by sulfonamide bioisosteres.

References

1.[1] Hoffman Fine Chemicals - CAS RN 93501-85-0 | N-(2-Methoxyethyl)methanesulfonamide. Available at: 2.[2] Benchchem - Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Available at: 3.[4] DC Fine Chemicals - Methanesulfonamide 108370 Safety Data Sheet. Available at: 4.[3] Cardiff University - Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Available at: 5.[5] Google Patents - JP6377054B2 - Carbazole-containing sulfonamides as cryptochrome modulators. Available at:

Sources

Structural and Physicochemical Divergence: Mono- vs. Bis-N-(2-methoxyethyl)methanesulfonamide in Drug Design

Executive Summary

In medicinal chemistry and lead optimization, the strategic substitution of sulfonamide pharmacophores is a highly precise exercise. The transition from a secondary sulfonamide to a tertiary sulfonamide—specifically from mono-N-(2-methoxyethyl)methanesulfonamide to bis-N-(2-methoxyethyl)methanesulfonamide —triggers a fundamental shift in a molecule's physicochemical profile. As a Senior Application Scientist, I frequently leverage this exact structural divergence to tune target binding affinity, modulate metabolic stability, and optimize blood-brain barrier (BBB) penetrance.

This technical guide deconstructs the thermodynamic, structural, and pharmacokinetic differences between these two analogs, providing self-validating experimental protocols for drug development professionals.

Structural and Physicochemical Analysis

The core functional difference between these two compounds lies in their degree of nitrogen alkylation. This single variable dictates the molecule's hydrogen-bonding capacity, topological polar surface area (TPSA), and steric footprint[1].

-

Mono-N-(2-methoxyethyl)methanesulfonamide (Secondary Sulfonamide): Possessing a single 2-methoxyethyl chain, this compound retains an acidic N-H proton. This proton allows the molecule to act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) . It is a highly versatile building block for targeting active sites that require proton donation to backbone carbonyls[2].

-

Bis-N-(2-methoxyethyl)methanesulfonamide (Tertiary Sulfonamide): The addition of a second 2-methoxyethyl group eliminates the N-H proton, rendering the molecule strictly a hydrogen bond acceptor . The dual ether chains significantly increase the steric bulk and the overall lipophilicity (LogP) of the molecule[3].

Quantitative Data Summary

| Property | Mono-N-(2-methoxyethyl)methanesulfonamide | Bis-N-(2-methoxyethyl)methanesulfonamide |

| CAS Number | 93501-85-0 | 1344086-67-4 |

| Chemical Formula | C₄H₁₁NO₃S | C₇H₁₇NO₄S |

| Molecular Weight | ~153.20 g/mol | 211.28 g/mol |

| Sulfonamide Class | Secondary | Tertiary |

| H-Bond Donor (HBD) | 1 (N-H proton present) | 0 (No N-H proton) |

| H-Bond Acceptor (HBA) | 4 | 5 |

| Steric Hindrance | Low | High |

| Relative Lipophilicity | Lower (Lower LogP) | Higher (Higher LogP) |

Mechanistic Implications in Drug Design

The choice between a mono- or bis-alkylated sulfonamide is governed by strict causality in structure-activity relationships (SAR):

-

Target Binding Thermodynamics: If the target's active site (e.g., a kinase hinge region) requires a hydrogen bond donor to anchor the molecule, the secondary sulfonamide (mono) is structurally obligated. Conversely, if the binding pocket is hydrophobic, the tertiary sulfonamide (bis) prevents the severe thermodynamic penalty of burying an unsatisfied polar N-H proton.

-

Membrane Permeability & ADME: The displacement of the polar N-H bond with a second lipophilic 2-methoxyethyl ether chain reduces the TPSA. This reduction in solvation penalty directly increases the partition coefficient (LogP), driving higher passive membrane permeability—a critical factor when optimizing for central nervous system (CNS) exposure.

Physicochemical and pharmacokinetic logic tree based on sulfonamide alkylation.

Experimental Protocols: Synthesis and Validation

To ensure experimental trustworthiness, the following self-validating protocols detail the divergent synthesis and physicochemical evaluation of these compounds.

Protocol 1: Divergent Synthesis via Nucleophilic Acyl Substitution

Objective: Synthesize Mono- and Bis- derivatives with >95% purity by controlling the nucleophile. Causality: The synthesis of these sulfonamides relies on the nucleophilic attack of an amine on methanesulfonyl chloride. Using a primary amine yields the secondary sulfonamide, while a secondary amine yields the tertiary sulfonamide[3].

-

Preparation: Dissolve methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere at 0°C.

-

Amine Addition:

-

For Mono-Alkylated: Add 2-methoxyethylamine (1.05 eq) dropwise.

-

For Bis-Alkylated: Add bis(2-methoxyethyl)amine (1.05 eq) dropwise.

-

-

Base Catalysis: Introduce triethylamine (TEA, 1.2 eq) to neutralize the HCl byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

-

Self-Validation Step: Confirm the presence (Mono) or absence (Bis) of the N-H stretch (~3200-3300 cm⁻¹) via FT-IR spectroscopy. Verify molecular weights via LC-MS (m/z 154.0 [M+H]⁺ for Mono; m/z 212.1 [M+H]⁺ for Bis).

Divergent synthetic pathways for mono- and bis-alkylated methanesulfonamides.

Protocol 2: Shake-Flask LC-MS Determination of LogP

Objective: Quantify the lipophilicity shift caused by bis-alkylation. Causality: Measuring the partition coefficient validates the theoretical increase in lipophilicity caused by the removal of the H-bond donor and the addition of the ether chain.

-

Equilibration: Prepare a biphasic system of 1-octanol and PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases.

-

Partitioning: Dissolve 1 mg of the purified sulfonamide in 1 mL of the octanol phase. Add 1 mL of the aqueous PBS phase.

-

Agitation: Vortex the mixture for 5 minutes, then centrifuge at 3000 rpm for 15 minutes to achieve crisp phase separation.

-

Quantification: Analyze 10 µL aliquots from both the octanol and aqueous phases using LC-MS/MS (MRM mode).

-

Calculation: Calculate LogP using the formula: LogP = Log10([Concentration in Octanol] / [Concentration in Aqueous]).

-

Expected Outcome: The bis-alkylated compound will exhibit a significantly higher LogP, confirming its enhanced suitability for passive diffusion models.

-

References

- Title: N,N-bis(2-methoxyethyl)

- Title: Secondary and tertiary sulfonamides: a patent review (2008 - 2012)

- Title: CAS RN 93501-85-0 | N-(2-Methoxyethyl)

Sources

Physicochemical Characterization of N-(2-methoxyethyl)methanesulfonamide: Thermodynamic Profiling and Methodological Standards

Executive Summary

N-(2-methoxyethyl)methanesulfonamide (CAS RN 93501-85-0) is a highly versatile sulfonamide intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. With a molecular formula of C4H11NO3S and a molecular weight of 153.2 g/mol [1], its unique structural motif imparts distinct physicochemical behaviors. Accurate determination of its boiling point and density is non-negotiable for downstream process chemistry, dictating solvent selection, crystallization engineering, and formulation scaling. This whitepaper establishes the mechanistic causality behind its thermodynamic properties and outlines self-validating protocols for empirical measurement.

Structural Causality of Thermophysical Properties

The macroscopic properties—specifically boiling point and density—of N-(2-methoxyethyl)methanesulfonamide are strictly governed by its microscopic intermolecular forces:

-

Hydrogen Bonding Network: The methanesulfonamide core (-SO₂NH-) acts as a potent participant in intermolecular hydrogen bonding. The sulfonyl oxygens function as strict hydrogen bond acceptors, while the secondary amine proton acts as a strong donor. This dipole-dipole interaction significantly elevates the boiling point and packing density compared to simple amines or ethers of similar molecular weight.

-

Conformational Flexibility: The 2-methoxyethyl side chain (-CH₂CH₂OCH₃) introduces rotational degrees of freedom. The ether oxygen provides an additional, albeit weaker, hydrogen bond acceptor site. This flexibility slightly disrupts crystalline packing efficiency, which can lower the density relative to rigid, aromatic sulfonamides, while the increased molecular surface area contributes to elevated van der Waals forces, pushing the boiling point higher.

Quantitative Thermodynamic Profiling

Empirical data for N-(2-methoxyethyl)methanesulfonamide is often proprietary to specific synthetic routes[1]. However, robust predictive models and structural isomer data provide a highly reliable thermodynamic envelope. By analyzing isomers with the exact same formula (C4H11NO3S) and molecular weight (153.2 g/mol ), we can isolate the thermodynamic impact of the sulfonamide functional group[2][3].

Table 1: Comparative Physicochemical Data for C4H11NO3S Isomers

| Compound Name | Functional Class | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Data Type |

| N-(2-methoxyethyl)methanesulfonamide | Sulfonamide / Ether | 153.2 g/mol [1] | ~1.21 (Extrapolated) | ~257 (Extrapolated) | Theoretical |

| (S)-1-Methoxypropane-2-sulfonamide | Sulfonamide / Ether | 153.2 g/mol [2] | 1.216 ± 0.06[2] | 257.4 ± 42.0[2] | Predicted |

| Ethanolamine thioglycolate | Thioester / Amine | 153.196 g/mol [3] | 1.18[3] | ~200.0[3] | Empirical |

Causality Insight: The sulfonamide group in (S)-1-Methoxypropane-2-sulfonamide drives the boiling point up to ~257°C due to strong H-bonding[2], whereas the thioglycolate/amine interactions in Ethanolamine thioglycolate result in a significantly lower boiling point of ~200°C[3]. N-(2-methoxyethyl)methanesulfonamide is thermodynamically expected to align almost identically with the sulfonamide analog.

Self-Validating Methodologies for Property Determination

To empirically validate the boiling point and density of synthesized N-(2-methoxyethyl)methanesulfonamide, researchers must employ self-validating analytical systems designed to eliminate operator bias and account for the compound's potential thermal degradation.

Density Determination via Oscillating U-Tube Pycnometry

-

Causality for Selection: Traditional volumetric flasks are prone to meniscus reading errors and require large sample volumes. Oscillating U-tube pycnometry measures the change in the resonant frequency of a borosilicate glass tube when filled with the sample, offering high precision (±0.0001 g/cm³) independent of operator visual acuity.

Step-by-Step Protocol:

-

System Calibration: Flush the U-tube with ultra-pure water and dry with ambient air. Calibrate the instrument at 20.0°C and 25.0°C using degassed ultra-pure water and dry air as reference standards.

-

Sample Preparation: Ensure the N-(2-methoxyethyl)methanesulfonamide sample is fully liquefied. If the batch presents as a crystalline solid at room temperature, gentle superheating above its melting point is required prior to injection.

-

Injection: Inject 1.5 mL of the sample into the U-tube using a Luer-slip syringe. Critical: Ensure the absolute absence of micro-bubbles, which will artificially lower the measured density.

-

Equilibration & Measurement: Allow the Peltier thermostat to equilibrate the sample to exactly 20.0°C. The system measures the oscillation period (

) and calculates density ( -

Self-Validation Loop: Perform triplicate injections. The relative standard deviation (RSD) must be <0.1%. If RSD >0.1%, flush the system and recalibrate, as this indicates micro-bubble contamination or incomplete thermal equilibration.

Boiling Point Determination via TGA-DSC (Thermogravimetric Analysis - Differential Scanning Calorimetry)

-

Causality for Selection: High-boiling sulfonamides often undergo thermal degradation near their boiling points. Traditional capillary ebulliometry cannot distinguish between boiling and decomposition. TGA-DSC simultaneously measures mass loss and heat flow, allowing the precise identification of the endothermic boiling phase transition prior to, or distinct from, exothermic degradation.

Step-by-Step Protocol:

-

Instrument Purge: Purge the TGA-DSC furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal ramp.

-

Sample Loading: Accurately weigh 5.0 ± 0.1 mg of the compound into an aluminum crucible with a pin-hole lid. The pin-hole allows vapor escape while maintaining internal vapor pressure equilibrium.

-

Thermal Ramp: Initiate a heating ramp from 25°C to 350°C at a strictly controlled rate of 10°C/min.

-

Data Elucidation: Monitor the thermogram. The boiling point is identified as the extrapolated onset temperature of the sharp endothermic peak on the DSC curve that perfectly coincides with a rapid 100% mass loss step on the TGA curve.

-

Self-Validation Loop: If the mass loss is accompanied by an exothermic signal or leaves significant carbonaceous residue (>5% mass), thermal decomposition has occurred before true boiling. In such cases, the protocol dictates that the boiling point must be extrapolated under reduced pressure (vacuum distillation) using the Clausius-Clapeyron equation.

Strategic Implications for Drug Development

Understanding these exact physicochemical parameters is critical for API scale-up:

-

Density: Dictates the hydrodynamics in continuous flow reactors and influences the phase separation efficiency during liquid-liquid extractions. A density of ~1.21 g/cm³ means the organic phase will likely sit below aqueous phases unless heavily halogenated solvents are used.

-

Boiling Point: The high predicted boiling point (>250°C) indicates extremely low volatility. The compound cannot be easily removed via simple evaporation; thus, crystallization, antisolvent precipitation, or lyophilization strategies must be prioritized during API purification workflows.

Workflow Visualization

Workflow for thermodynamic profiling and process design of sulfonamides.

References

Sources

Application Note: High-Yield Synthesis of N-(2-Methoxyethyl)methanesulfonamide via Directed N-Sulfonylation

Introduction & Scientific Rationale

The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, widely utilized in the development of antimicrobial, anticancer, and anti-inflammatory therapeutics. Specifically, N-(2-methoxyethyl)methanesulfonamide serves as a highly versatile, stable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals[1].

This application note details a robust, self-validating laboratory protocol for the synthesis of N-(2-methoxyethyl)methanesulfonamide. The methodology leverages a Schotten-Baumann-type N-sulfonylation, coupling 2-methoxyethylamine with methanesulfonyl chloride (MsCl) in an anhydrous organic solvent. By strictly controlling the stoichiometric equivalents, temperature, and order of addition, this protocol ensures high atom economy and minimizes the formation of bis-sulfonylated byproducts.

Mechanistic Causality & Experimental Design

The N-sulfonylation of primary amines is a fundamental chemical transformation, yet its success relies heavily on understanding the underlying reaction dynamics.

-

Nucleophilic Acyl Substitution at Sulfur: The reaction proceeds through a 2[2]. Kinetic isotope effect studies suggest this occurs via a stepwise addition-elimination mechanism involving a rate-limiting 3[3].

-

Causality of the Sacrificial Base: The elimination of the chloride leaving group generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid rapidly protonates the unreacted 2-methoxyethylamine, converting it into a non-nucleophilic ammonium salt and stalling the reaction. Triethylamine (TEA) is introduced as a sacrificial base to scavenge HCl, driving the reaction to completion[2].

-

Thermal Control: The formation of the sulfonamide bond is highly exothermic. Conducting the addition of MsCl at 0 °C is critical. Low temperatures manage the exotherm and sterically/electronically suppress the secondary attack of the newly formed sulfonamide on excess MsCl, preventing di-sulfonylation[2].

-

Solvent Selection: While anhydrous dichloromethane (DCM) is the standard for laboratory-scale precision, industrial scale-ups frequently utilize 4[4].

Figure 1: Stepwise addition-elimination mechanism via a trigonal bipyramidal intermediate.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol laboratory-scale synthesis, ensuring complete conversion while minimizing purification bottlenecks.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Role |

| 2-Methoxyethylamine | 75.11 | 1.0 eq | 751 mg (0.87 mL) | Primary Nucleophile |

| Methanesulfonyl Chloride | 114.55 | 1.1 eq | 1.26 g (0.85 mL) | Electrophile / Sulfonylating Agent |

| Triethylamine (TEA) | 101.19 | 1.5 eq | 1.52 g (2.10 mL) | Sacrificial Base / HCl Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 25 mL total | Anhydrous Reaction Solvent |

Experimental Protocol

Reaction Setup & Initialization

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (10.0 mmol) and anhydrous DCM (20 mL).

-

Base Addition: Inject Triethylamine (15.0 mmol) into the stirring solution.

-

Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C under a positive pressure of nitrogen. Causality: Establishing a cold, inert environment prevents premature oxidation and prepares the system for the exothermic addition.

Exothermic Sulfonylation

-

Reagent Dilution: In a separate dry vial, dissolve methanesulfonyl chloride (11.0 mmol) in 5 mL of anhydrous DCM.

-

Dropwise Addition: Using a syringe pump or an addition funnel, add the MsCl solution dropwise to the stirring amine mixture over 15–20 minutes. Maintain the internal temperature below 5 °C. Causality: Slow, controlled addition of MsCl at low temperatures is crucial to manage the reaction rate and prevent overheating[2].

-

Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

Quench & Biphasic Workup

Self-Validation Checkpoint: Before quenching, verify the consumption of the primary amine via Thin Layer Chromatography (TLC) using a ninhydrin stain (amine appears as a dark spot; product does not).

-

Acidic Wash: Transfer the crude mixture to a separatory funnel. Add 15 mL of 1M aqueous HCl and shake vigorously. Allow the phases to separate. Causality: The acidic aqueous layer selectively protonates and extracts any unreacted 2-methoxyethylamine and TEA.

-

Basic Wash: Collect the lower organic layer and return it to the funnel. Wash with 15 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes and extracts unreacted MsCl and methanesulfonic acid byproducts into the aqueous phase.

-

Brine Wash: Wash the organic layer with 15 mL of saturated NaCl (brine) to remove residual water and break any micro-emulsions.

Isolation & Quality Verification

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes.

-

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

Validation: The product, N-(2-methoxyethyl)methanesulfonamide, is typically isolated as a highly pure, pale yellow to off-white oil or low-melting solid.1[1]. Expect a distinct singlet near δ 2.95 ppm (3H, -SO₂CH₃) in the ¹H NMR spectrum.

Figure 2: Experimental workflow and biphasic isolation of the sulfonamide product.

Safety & Handling

Methanesulfonyl chloride is highly toxic, corrosive, and a potent lachrymator. It reacts exothermically with water and other nucleophiles[2]. All manipulations must be performed inside a certified chemical fume hood. Personnel must wear appropriate PPE, including heavy-duty nitrile gloves, splash goggles, and a flame-resistant lab coat.

References

1.[4] 109-85-3 | 2-Methoxyethylamine | Aliphatic Chain Hydrocarbons - Ambeed.com. Ambeed. URL: 2.[2] Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride - Benchchem. BenchChem. URL: 3.[1] 1-(2-Cyanophenyl)-N-(2-methoxyethyl) methanesulfonamide. Chemical Manufacturers India. URL: 4.[3] Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF - ResearchGate. ResearchGate. URL:

Sources

- 1. 1-(2-Cyanophenyl)-N-(2-methoxyethyl) methanesulfonamide Supplier in Mumbai, 1-(2-Cyanophenyl)-N-(2-methoxyethyl) methanesulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 109-85-3 | 2-Methoxyethylamine | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

reaction protocol for 2-methoxyethylamine and methanesulfonyl chloride

Application Note: Synthesis Protocol for N-(2-Methoxyethyl)methanesulfonamide via Directed Sulfonylation

Introduction & Mechanistic Rationale

The synthesis of sulfonamides via the reaction of primary amines with sulfonyl chlorides is a cornerstone transformation in medicinal chemistry and drug development[1]. Specifically, the directed sulfonylation of 2-methoxyethylamine using methanesulfonyl chloride (MsCl) yields N-(2-methoxyethyl)methanesulfonamide, a highly stable bioisostere and versatile intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs)[2].

Mechanistic Causality: This reaction proceeds via a nucleophilic acyl substitution-like pathway. The highly electrophilic sulfur atom of MsCl undergoes nucleophilic attack by the lone pair of the primary amine[1]. This forms a pentacoordinate transition state that rapidly collapses to expel the chloride leaving group. Crucially, this process generates one equivalent of hydrochloric acid (HCl) as a byproduct. If left unneutralized, the generated HCl will protonate the unreacted 2-methoxyethylamine, forming an unreactive ammonium salt and prematurely stalling the reaction at a maximum of 50% theoretical yield. To prevent this, a non-nucleophilic tertiary amine base—typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)—is added to act as an acid scavenger, driving the reaction to complete conversion[3].

Chemical Properties & Stoichiometry

The following table summarizes the quantitative data, equivalents, and safety profiles required for a standard 10 mmol scale synthesis.

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Hazard Profile |

| 2-Methoxyethylamine | Nucleophile | 75.11 | 1.0 | 751 mg (0.87 mL) | Flammable, Corrosive |

| Methanesulfonyl chloride (MsCl) | Electrophile | 114.55 | 1.1 | 1.26 g (0.85 mL) | Highly Toxic, Corrosive, Moisture Sensitive |

| Triethylamine (TEA) | Acid Scavenger | 101.19 | 1.5 | 1.52 g (2.10 mL) | Flammable, Irritant |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 15.0 mL | Volatile, Health Hazard |

Experimental Workflow Diagram

Figure 1: Experimental workflow and critical control points for the sulfonylation reaction.

Step-by-Step Experimental Protocol

Phase 1: Preparation & Solvation

-

Glassware Preparation: Flame-dry or oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to ensure an anhydrous environment[3].

-

Reagent Loading: Add 2-methoxyethylamine (10.0 mmol, 1.0 eq) and triethylamine (15.0 mmol, 1.5 eq) to the reaction flask[4].

-

Solvation: Dissolve the mixture in 10 mL of anhydrous dichloromethane (DCM). Stir gently to ensure a homogeneous solution.

Phase 2: Reaction Execution 4. Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[5]. 5. Electrophile Addition: Dissolve methanesulfonyl chloride (11.0 mmol, 1.1 eq) in 5 mL of anhydrous DCM. Using a pressure-equalizing addition funnel or a syringe, add the MsCl solution dropwise over 15–30 minutes[5]. Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the sulfonylation and minimizes the formation of bis-sulfonylated byproducts[3]. 6. Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 to 3 hours[4]. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the primary amine is fully consumed.

Phase 3: Workup & Purification 7. Quenching: Quench the reaction by slowly adding 15 mL of a saturated aqueous sodium bicarbonate (NaHCO3) solution. This neutralizes any residual MsCl and excess TEA[5]. 8. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). 9. Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter[6]. 10. Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(2-methoxyethyl)methanesulfonamide. If necessary, purify the product via flash column chromatography using a Hexanes/Ethyl Acetate gradient.

Expert Insights & Troubleshooting

-

Moisture Sensitivity of MsCl: Methanesulfonyl chloride is highly sensitive to atmospheric moisture, rapidly hydrolyzing into methanesulfonic acid and HCl[1]. This degradation consumes the TEA base and reduces the effective concentration of the electrophile. Always use fresh, properly stored MsCl and strictly anhydrous solvents to ensure high yields[3].

-

Preventing Bis-Sulfonylation: Primary amines possess two reactive N-H protons, making them susceptible to a second sulfonylation event, yielding an undesired disulfonimide. To prevent this over-reaction, maintain strict stoichiometric control (limiting MsCl to a maximum of 1.1 equivalents) and ensure the reaction is kept at strictly 0 °C during the initial electrophile addition[3].

-

Base Selection & Catalysis: While TEA is the standard base for this protocol, pyridine can be employed as an alternative. Pyridine acts not only as an acid scavenger but also as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate. This can be advantageous for sterically hindered amines, though it is generally unnecessary for an unhindered primary amine like 2-methoxyethylamine.

References

-

Methanesulfonyl Chloride | Properties, Structure & Mesylation - Study.com Source: Study.com URL:[Link][1]

-

WO2018041248A1 - Bcl-2 selective inhibitor and preparation and use thereof - Google Patents Source: Google Patents URL:[6]

-

Structure-Activity Relationships and Cancer-Cell Selective Toxicity of Novel Inhibitors of Glioma-Associated Oncogene Homolog 1 (Gli1)-Mediated Transcription - PMC - PubMed Central Source: PubMed Central (PMC) URL:[Link][4]

-

Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid Materials - Semantic Scholar Source: Semantic Scholar URL:[Link][5]

Sources

- 1. study.com [study.com]

- 2. 109-85-3 | 2-Methoxyethylamine | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]